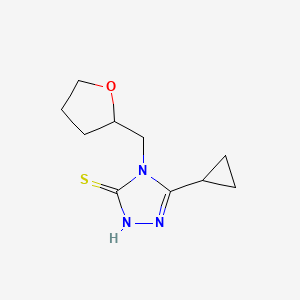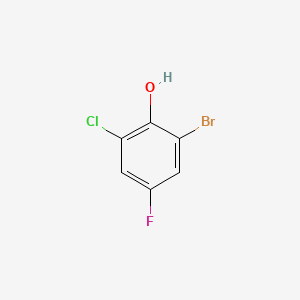
2-tert-Butyl-7-ethyl-1H-Indol-3-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. Paper describes the synthesis of a tert-butyl indole derivative through a three-step substitution reaction. This process includes the use of NMR, IR, MS, and X-ray diffraction to determine the structure of the synthesized compound. Although the specific compound is not synthesized in this study, the methods described could potentially be applied to the synthesis of "2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde" with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for understanding their reactivity and properties. In paper , the structure of the synthesized tert-butyl indole derivative is confirmed using a combination of spectroscopic methods and X-ray diffraction. The study also employs density functional theory (DFT) to compare the experimental crystal structure with theoretical predictions. This approach could be used to analyze the molecular structure of "2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde" to predict its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Indole compounds can participate in a variety of chemical reactions, which are essential for their functionalization and application in different fields. Paper discusses the Hemetsberger-Knittel reaction, which is a method for synthesizing indole derivatives. The paper highlights the utility of tert-butyl azidoacetate in improving the yield of the reaction with less reactive aldehydes. This information could be relevant for the functionalization of the tert-butyl group in "2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde" and for the synthesis of related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure and substituents. The tert-butyl group, for example, can affect the solubility, boiling point, and stability of the compound. While the papers provided do not directly analyze the physical and chemical properties of "2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde," the methods and findings from these studies can be extrapolated to hypothesize about its properties. Spectroscopic techniques and computational studies, as mentioned in paper , are valuable tools for this analysis.
Wissenschaftliche Forschungsanwendungen
Synthese von Alkaloiden
Indol-Derivate, wie die hier vorliegende Verbindung, sind weit verbreitete Bestandteile, die in ausgewählten Alkaloiden vorkommen . Sie spielen eine wichtige Rolle in der Zellbiologie und sind wichtige Arten von Molekülen und Naturprodukten .
Behandlung von Krebszellen
Die Anwendung von Indol-Derivaten als biologisch aktive Verbindungen zur Behandlung von Krebszellen hat in den letzten Jahren zunehmend Aufmerksamkeit erregt . Indole, sowohl natürliche als auch synthetische, zeigen verschiedene biologisch wichtige Eigenschaften .
Antimikrobielle Anwendungen
Indol-Derivate wurden zur Behandlung verschiedener mikrobieller Infektionen eingesetzt . Ihre antimikrobiellen Eigenschaften machen sie wertvoll für die Entwicklung neuer Medikamente .
Behandlung verschiedener Störungen
Indol-Derivate wurden zur Behandlung verschiedener Störungen im menschlichen Körper eingesetzt . Dies umfasst eine breite Palette von Erkrankungen und demonstriert die Vielseitigkeit dieser Verbindungen .
Antivirale Anwendungen
Indol-Derivate besitzen verschiedene biologische Aktivitäten, darunter antivirale Eigenschaften . Sie wurden bei der Entwicklung von antiviralen Wirkstoffen eingesetzt und zeigen eine inhibitorische Aktivität gegen verschiedene Viren .
Entzündungshemmende Anwendungen
Indol-Derivate besitzen auch entzündungshemmende Eigenschaften . Sie wurden zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt, was ihre breite Palette an Anwendungen weiter unterstreicht .
Aldose-Reduktase-Inhibitoren
Diese Produkte wurden als Aldose-Reduktase (ALR2)-Inhibitoren bewertet . Aldose-Reduktase ist ein Enzym, das am Glukose-Stoffwechsel beteiligt ist, und Inhibitoren dieses Enzyms können zur Behandlung von Komplikationen bei Diabetes eingesetzt werden .
Aldehyd-Reduktase-Inhibitoren
Neben ihrer Wirkung als Aldose-Reduktase-Inhibitoren wurden diese Produkte auch als Aldehyd-Reduktase (ALR1)-Inhibitoren bewertet . Aldehyd-Reduktase ist ein Enzym, das am Stoffwechsel von Aldehyden beteiligt ist, und Inhibitoren dieses Enzyms können in verschiedenen therapeutischen Anwendungen eingesetzt werden .
Zukünftige Richtungen
The future directions of “2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde” and similar compounds lie in their potential applications in the medical and pharmaceutical fields . The recent applications of 1H-indole-3-carbaldehyde in sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to impact a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a variety of biological activities .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-5-10-7-6-8-11-12(9-17)14(15(2,3)4)16-13(10)11/h6-9,16H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWXKJNJVWDXJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(N2)C(C)(C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-1H-indole-3-carbaldehyde N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1275620.png)












